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6-Methyl-6-azabicyclo[3.2.1]octan-4-one

Cat. No.: B1625779
CAS No.: 32810-62-1
M. Wt: 139.19 g/mol
InChI Key: ZJCGOHICQBKRTG-UHFFFAOYSA-N
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Description

Significance of the Azabicyclo[3.2.1]octane Scaffold in Chemical and Biological Sciences

Occurrence in Natural Products and Alkaloids

The azabicyclo[3.2.1]octane skeleton is the central structural feature of several families of alkaloids, most notably the tropane (B1204802) and hosieine alkaloids. Tropane alkaloids, which are based on the N-methyl-8-azabicyclo[3.2.1]octane framework, are found in plants of the Solanaceae family, such as deadly nightshade and coca. wikipedia.orghmdb.ca Well-known examples include atropine (B194438) and cocaine.

More recently, a class of cytisine-like lupin alkaloids known as hosieines were isolated from the roots and stems of Ormosia hosiei. nih.govtmc.edu These compounds possess a unique cage-like tetracyclic framework built around a 2-azabicyclo[3.2.1]octane core. nih.govresearchgate.net The hosieines have demonstrated high affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with hosieine A being significantly more potent than nicotine. nih.govtmc.edutdl.org

Natural Product FamilyCore ScaffoldNotable ExamplesBiological Source
Tropane Alkaloids8-Azabicyclo[3.2.1]octaneAtropine, CocaineErythroxylaceae and Solanaceae plant families wikipedia.org
Hosieine Alkaloids2-Azabicyclo[3.2.1]octaneHosieine A, B, COrmosia hosiei nih.govtmc.edu

Role in Synthetic Analogs and Drug Discovery

The inherent structural rigidity and biological relevance of the azabicyclo[3.2.1]octane scaffold have made it a privileged structure in drug discovery. rsc.orgnih.gov Its framework is utilized in the design of synthetic analogs that mimic the three-dimensional shape of bioactive natural products, aiming for improved therapeutic properties. rsc.org

Derivatives of the 6-azabicyclo[3.2.1]octane system, in particular, have been investigated for a range of pharmacological activities. For instance, synthetic analogs have shown potential as analgesic agents. rsc.org Furthermore, a derivative of the specific compound of interest, 6-methyl-6-azabicyclo[3.2.1]octan-3-alpha-ol 2,2-diphenylpropionate, also known as azaprophen (B9026), has been identified as a highly potent antimuscarinic agent. acs.orgnih.gov Research has also explored 6-azabicyclo[3.2.1]octane derivatives as monoamine transporter inhibitors, which are relevant in the treatment of various neurological and psychiatric disorders. researchgate.net

Synthetic Analog ClassScaffoldInvestigated Activity
Azaprophen6-Methyl-6-azabicyclo[3.2.1]octaneAntimuscarinic acs.orgnih.gov
1-Phenyl-6-azabicyclo[3.2.1]octanes6-Azabicyclo[3.2.1]octaneAnalgesic acs.org
Various 6-azabicyclo[3.2.1]octanes6-Azabicyclo[3.2.1]octaneMonoamine transporter inhibition researchgate.net

Overview of Research Domains

Research involving 6-Methyl-6-azabicyclo[3.2.1]octan-4-one and its related structures spans several key scientific disciplines. In medicinal chemistry , the compound and its derivatives are of interest for the development of new therapeutic agents, particularly in the area of antimuscarinic drugs for treating conditions characterized by involuntary muscle contractions. acs.orgnih.gov

In the field of organic synthesis , this compound serves as a valuable synthetic intermediate. rsc.org Its chemical structure allows for further functionalization and elaboration into more complex molecules, including the synthesis of various stereoisomers of substituted 6-azabicyclo[3.2.1]octan-3-ols. rsc.org The development of efficient synthetic routes to this ketone is an active area of research, as it provides access to a wider range of novel bicyclic compounds for biological evaluation. rsc.org The synthesis of this and related azabicyclic ketones often involves multi-step sequences, including intramolecular cyclization reactions. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B1625779 6-Methyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 32810-62-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32810-62-1

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C8H13NO/c1-9-5-6-2-3-8(10)7(9)4-6/h6-7H,2-5H2,1H3

InChI Key

ZJCGOHICQBKRTG-UHFFFAOYSA-N

SMILES

CN1CC2CCC(=O)C1C2

Canonical SMILES

CN1CC2CCC(=O)C1C2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for 6 Methyl 6 Azabicyclo 3.2.1 Octan 4 One and Analogs

Classical and Contemporary Synthetic Routes

The synthesis of the 6-azabicyclo[3.2.1]octane framework has been approached through various classical and modern synthetic strategies. These methods range from multi-step sequences involving precursor molecules to more advanced cyclization techniques that aim to construct the bicyclic core in a more efficient manner.

Multi-Step Approaches from Precursor Molecules

Traditional synthetic approaches often rely on the stepwise construction of the bicyclic system from acyclic or monocyclic precursors. These methods, while sometimes lengthy, offer a high degree of control over stereochemistry and functional group placement.

While a direct, detailed synthetic route for 6-methyl-6-azabicyclo[3.2.1]octan-4-one utilizing a lactone ring opening, reduction, and allylic oxidation sequence is not extensively documented in the reviewed literature, this classical approach represents a plausible disconnection for the synthesis of the 6-azabicyclo[3.2.1]octane core. The general strategy would likely involve the use of a suitably substituted bicyclic lactone.

The key transformations in such a sequence would be:

Lactone Ring Opening: The initial step would involve the nucleophilic attack of methylamine on the lactone carbonyl. This reaction would open the lactone ring to form a hydroxy amide.

Reduction: The newly formed amide and potentially a ketone or ester group elsewhere in the molecule would then be reduced. A powerful reducing agent like lithium aluminum hydride (LiH4Al) would be a likely choice to convert the amide to the corresponding amine, thus incorporating the nitrogen atom into the ring system.

Allylic Oxidation: Following the formation of the bicyclic amine, an allylic oxidation step would be required to introduce the ketone functionality at the C4 position. This would necessitate the presence of a double bond at a suitable position within the bicyclic framework to direct the oxidation.

This hypothetical sequence highlights a versatile, albeit potentially lengthy, approach to the target scaffold. The successful implementation of this strategy would heavily depend on the availability of the appropriate starting lactone and the chemoselectivity of the reduction and oxidation steps.

A cornerstone in the synthesis of tropane (B1204802) alkaloids and related bicyclic systems is the Robinson-Schöpf reaction. This biomimetic reaction constructs the bicyclic core in a one-pot process from simple, acyclic precursors. The reaction is essentially a double Mannich reaction.

A notable example of this strategy is the enantioselective synthesis of (1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, a derivative of the target molecule's core structure. thieme-connect.com In this synthesis, the key bicyclic framework is assembled from (2R)-hydroxy-1,4-butanedial, methylamine hydrochloride, and acetonedicarboxylic acid. thieme-connect.com The reaction proceeds under physiological pH conditions, mimicking the proposed biosynthetic pathway of tropane alkaloids. wikipedia.org

Reactant 1Reactant 2Reactant 3Product
(2R)-hydroxy-1,4-butanedialMethylamine hydrochlorideAcetonedicarboxylic acid(1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

This powerful reaction allows for the rapid assembly of the complex bicyclic system from simple starting materials, showcasing its efficiency in natural product synthesis.

Advanced Cyclization Strategies

More contemporary approaches to the 6-azabicyclo[3.2.1]octane skeleton focus on the development of novel cyclization reactions that can generate the bicyclic core with high efficiency and stereocontrol.

A powerful and elegant method for the synthesis of 6-azabicyclo[3.2.1]octan-3-ones, positional isomers of the target compound, involves the use of vinylogous imide photochemistry. nih.gov This strategy relies on an intramolecular [2+2] photocycloaddition of a vinylogous imide, which upon subsequent rearrangement, leads to the desired bicyclic ketone. acs.org

The general sequence involves the irradiation of a suitably substituted vinylogous imide, which undergoes an intramolecular photocycloaddition to form a strained cyclobutane intermediate. This intermediate then undergoes a retro-Mannich fragmentation followed by a Mannich cyclization to afford the thermodynamically more stable 6-azabicyclo[3.2.1]octanone ring system. acs.org

This photochemical approach offers a unique and efficient entry into the 6-azabicyclo[3.2.1]octane framework and has been applied in the synthesis of precursors for complex alkaloids. nih.gov

Starting Material TypeKey ReactionProduct Scaffold
Substituted Vinylogous ImideIntramolecular [2+2] Photocycloaddition-Rearrangement6-Azabicyclo[3.2.1]octan-3-one

A cutting-edge approach to the synthesis of the 6-azabicyclo[3.2.1]octane scaffold involves an intramolecular β–C–H functionalization reaction facilitated by ene reductases (EREDs). osti.gov This chemoenzymatic cascade provides a highly efficient and environmentally friendly route to these important bicyclic nitrogen heterocycles. osti.gov

The process begins with the photocatalytic generation of a radical from an N-arylglycine, which then adds to a cyclohexenone derivative. The resulting 3-substituted cyclohexanone (B45756) is then subjected to the action of an ene reductase. In an unprecedented reaction, the ERED, in the presence of oxygen, facilitates the dehydrogenation of the cyclohexanone to form an α,β-unsaturated ketone intermediate. This intermediate then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to yield the 6-azabicyclo[3.2.1]octan-3-one scaffold. osti.gov

This one-pot chemoenzymatic cascade has been shown to be scalable to the gram scale and offers a streamlined synthesis from readily available starting materials. osti.gov

Key Catalyst/EnzymeKey TransformationProduct Scaffold
Iridium Photocatalyst & Ene ReductaseIntramolecular β–C–H Functionalization/Dehydrocyclization6-Azabicyclo[3.2.1]octan-3-one
Copper-Catalyzed Alkene Carboamination

A significant advancement in the synthesis of the 6-azabicyclo[3.2.1]octane skeleton is the use of copper-catalyzed enantioselective alkene carboamination. acs.org This method facilitates the formation of two new rings in a single step, constructing the bridged heterocyclic system from N-sulfonyl-2-aryl-4-pentenamines. acs.orgnrochemistry.com The reaction typically employs a copper(II) triflate (Cu(OTf)₂) catalyst in conjunction with a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box, and a stoichiometric oxidant like manganese dioxide (MnO₂). acs.orgnih.gov

This process is believed to proceed through an initial enantioselective aminocupration of the alkene, which establishes a new N-C bond. acs.org This is followed by homolysis of the C-Cu(II) bond to generate a carbon radical, which then undergoes an intramolecular C-C bond-forming cyclization onto the aryl group. nih.gov This cascade reaction not only forms the bicyclic core with high enantioselectivity but also creates two new stereocenters. acs.orgnrochemistry.com The yields for these transformations are generally moderate to good, with excellent enantioselectivities often being achieved. acs.org

Table 1: Copper-Catalyzed Enantioselective Alkene Carboamination for the Synthesis of 6-Azabicyclo[3.2.1]octanes
SubstrateCatalyst/LigandOxidantYield (%)Enantiomeric Excess (ee, %)Reference
N-mesyl-2,2-diphenylpentenamineCu(OTf)₂ / (R,R)-Ph-BoxMnO₂Good67 acs.org
N-tosyl-2,2-diphenyl-4-pentenamineCu(OTf)₂ / Chiral LigandMnO₂Moderate to Goodup to 94 acs.org
Palladium-Catalyzed Intramolecular Cyclization

Palladium catalysis offers a versatile platform for the intramolecular cyclization reactions to construct the azabicyclo[3.2.1]octane core. One notable approach is the palladium(II)-catalyzed Wacker-type cyclization of unsaturated amino alcohols, which is a powerful method for creating nitrogen-containing heterocycles. rsc.org In the context of the 6-azabicyclo[3.2.1]octane system, an aza-Wacker protocol has been featured as a key step in the synthesis of the tricyclic core of FR901483, demonstrating its utility in constructing bridged structures containing an α-tertiary amine. nih.gov

Another strategy involves the palladium-catalyzed intramolecular cyclization of hydrazine derivatives. For instance, the treatment of a hydrazine derivative with a palladium catalyst can afford the 2-azabicyclo[3.2.1]octan-3-one core in high yield. This bicyclic product can then serve as a key intermediate for further synthetic elaborations. These palladium-catalyzed methods are valued for their ability to form C-N and C-C bonds under relatively mild conditions, often with high chemo- and regioselectivity.

Table 2: Palladium-Catalyzed Intramolecular Cyclization Approaches
Starting Material TypeCatalyst SystemReaction TypeProductReference
Unsaturated Amino AlcoholsPd(II)Wacker-Type CyclizationAzabicyclo[3.2.1]octane derivative rsc.org
Hydrazine DerivativePd(0)Tsuji–Trost reaction followed by intramolecular cycloaddition2-Azabicyclo[3.2.1]octan-3-one
Horner−Emmons Olefination−Conjugate Addition Approaches

A tandem Horner-Emmons olefination−conjugate addition strategy has been developed for the synthesis of 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. acs.org This approach is particularly noteworthy as it allows for the creation of a bicyclic system with two bridgehead quaternary carbon centers. The key step involves the reaction of an N-acetylamide with a suitable phosphonate reagent, which first undergoes olefination followed by an intramolecular conjugate addition to form the bicyclic ring system.

This methodology has been applied in the synthesis of analogs of the norditerpenoid alkaloid methyllycaconitine. acs.org The synthesis begins with a substituted cyclohexenone, which is elaborated through several steps including hydrocyanation, ketalization, reduction, and acetylation to generate the precursor for the key tandem reaction. The subsequent Horner-Emmons olefination−conjugate addition sequence then constructs the 6-azabicyclo[3.2.1]octane core. Additionally, the Horner–Wadsworth–Emmons olefination has been utilized as a standard operation in the asymmetric synthesis of (-)-hosieine A, an alkaloid that features the 2-azabicyclo[3.2.1]octane core.

Table 3: Horner−Emmons Olefination−Conjugate Addition for 6-Azabicyclo[3.2.1]octane Synthesis
PrecursorKey Reaction SequenceProductSignificanceReference
Substituted Cyclohexenone DerivativeHydrocyanation, ketalization, reduction, acetylation, deprotection, Horner-Emmons olefination-conjugate addition1,5-Disubstituted-6-acetamido-6-azabicyclo[3.2.1]octaneForms two bridgehead quaternary carbons acs.org

Rearrangement Reactions for Scaffold Assembly

Rearrangement reactions provide powerful and often elegant pathways to the azabicyclo[3.2.1]octane scaffold, typically through ring-expansion or skeletal reorganization of more readily available starting materials.

Beckmann Rearrangements

The Beckmann rearrangement of oximes derived from bicyclo[2.2.1]heptan-2-ones (norcamphor derivatives) has been explored for the synthesis of the 2-azabicyclo[3.2.1]octan-3-one skeleton. The treatment of norcamphor-derived oximes with reagents such as benzenesulfonyl chloride or sulfuric acid can induce a rearrangement of the bridgehead C-C bond to furnish the desired lactam. However, this reaction is often plagued by challenges, including the formation of regioisomeric lactams and low yields. For instance, the rearrangement of norcamphor oxime can yield a mixture of the desired 2-azabicyclo[3.2.1]octan-3-one and the isomeric 3-azalactam. Despite these limitations, the Beckmann rearrangement remains a useful method, as the resulting amides can be cleanly reduced to the corresponding amines, providing access to the core azabicyclo[3.2.1]octane structure.

Norbornadiene Cascade Rearrangements

The reaction of norbornadiene and its substituted derivatives with sulfonyl azides provides a unique entry into the 2-azabicyclo[3.2.1]octadiene system. This transformation is believed to proceed through a cascade of reactions, starting with a dipolar cycloaddition of the azide to one of the double bonds of norbornadiene. This is followed by the loss of nitrogen to form a fused-ring aziridine, which then undergoes a ring-opening to a bicyclo[3.1.0]hexene imine. A subsequent aza-Cope rearrangement of this strained intermediate leads to the formation of the N-sulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. This diene can then be reduced, for example through a two-step sequence involving lithium aluminum hydride and hydrogenation, to afford the saturated 2-azabicyclo[3.2.1]octane scaffold.

Bicyclo[2.2.1]heptane Rearrangements

The rearrangement of 2-azabicyclo[2.2.1]heptane derivatives offers another route to the 2-azabicyclo[3.2.1]octane system. For example, under Mitsunobu conditions or in the presence of a sulfonyl chloride and a base, 2-azabicyclo[2.2.1]heptane derivatives containing a primary alcohol can undergo rearrangement. The mechanism involves the activation of the alcohol, followed by an intramolecular nucleophilic attack by the nitrogen atom to form a strained aziridinium intermediate. This intermediate is then regioselectively opened by a nucleophilic attack at the more substituted carbon, which relieves the ring strain of the [2.2.1]heptane system and results in the formation of the expanded [3.2.1]octane scaffold.

Stereoselective and Asymmetric Synthesis

The synthesis of enantiomerically pure this compound and its analogs is of significant interest due to their potential applications in medicinal chemistry. Various advanced methodologies have been developed to control the stereochemistry of this bicyclic scaffold, broadly categorized into enantioselective catalysis and diastereoselective approaches.

Enantioselective Catalysis

Enantioselective catalysis aims to directly produce a specific enantiomer of a chiral product from an achiral or racemic substrate through the use of a chiral catalyst.

A powerful strategy for the asymmetric synthesis of the 6-azabicyclo[3.2.1]octane core involves an enantioselective copper-catalyzed alkene carboamination reaction. nih.govnih.gov This method constructs the bridged heterocyclic system in a single step, forming two new rings and two new stereocenters with high levels of enantioselectivity. nih.gov

The reaction typically employs N-sulfonyl-2-aryl-4-pentenamine substrates, which undergo an intramolecular cyclization. nih.govnih.gov The process is catalyzed by a chiral copper complex, commonly formed from copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and a chiral bis(oxazoline) ligand, such as (R,R)-Ph-Box. nih.govsemanticscholar.org A stoichiometric oxidant, manganese dioxide (MnO₂), is required to facilitate the catalytic cycle. nih.govnih.gov

The proposed mechanism begins with an enantioselective aminocupration of the alkene, which sets the stereochemistry of the newly formed N-C bond. nih.gov This is followed by homolysis of the C-Cu(II) bond to generate a carbon radical, which then undergoes an intramolecular C-C bond formation with the tethered aryl group to construct the bicyclic ring system. nih.govscispace.com This reaction represents a net C-H functionalization. nih.govnih.gov

The choice of the sulfonyl protecting group on the nitrogen atom can influence the reaction's efficiency and enantioselectivity. Various sulfonyl groups have been successfully utilized, demonstrating the versatility of this method. scispace.com

Table 1: Copper-Catalyzed Enantioselective Synthesis of 6-Azabicyclo[3.2.1]octane Analogs
Substrate (N-Protecting Group)Catalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Reference
N-mesyl-2,2-diphenylpenteneamineCu(OTf)₂ / (R,R)-Ph-BoxMnO₂-67 nih.gov
N-2-(trimethylsilylethane)sulfonylCu(OTf)₂ / (R,R)-Ph-BoxMnO₂7895 scispace.com
N-benzylsulfonylCu(OTf)₂ / (R,R)-Ph-BoxMnO₂8380 scispace.com
N-3,5-tert-butyl-4-methoxybenzenesulfonylCu(OTf)₂ / (R,R)-Ph-BoxMnO₂7695 scispace.com

Diastereoselective Approaches

Diastereoselective methods introduce chirality by using a chiral starting material or a chiral auxiliary, or by taking advantage of the inherent facial selectivity of a rigid bicyclic system.

The stereoselective reduction of the ketone functionality in a pre-formed racemic or achiral 6-azabicyclo[3.2.1]octan-4-one scaffold is a common diastereoselective strategy. The rigid, bridged structure of the bicyclic system creates significant steric hindrance on one face of the molecule, directing the approach of a reducing agent to the less hindered face.

For instance, the reduction of related bicyclic ketones such as 8-oxabicyclo[3.2.1]octan-2-one with hydride reagents like sodium borohydride (B1222165) (NaBH₄) proceeds with high stereoselectivity. scispace.com The hydride attacks the carbonyl group from the more accessible exo face, leading predominantly to the formation of the endo-alcohol. This inherent diastereoselectivity is a consequence of the rigid conformation of the bicyclic ring system. nih.gov Applying this principle to this compound, reduction would be expected to favor the formation of one diastereomer of the corresponding alcohol due to the steric shielding of one face of the carbonyl group by the bicyclic framework.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A notable application of this strategy in the synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold involves a diastereoselective 1,3-dipolar cycloaddition. ehu.es In this approach, an azomethine ylide is generated and reacted with an α,β-unsaturated amide derived from a chiral auxiliary, such as Oppolzer's camphorsultam. The bulky chiral auxiliary effectively shields one face of the dienophile, forcing the cycloaddition to occur from the opposite face with high diastereoselectivity. ehu.es The resulting cycloadduct contains the desired bicyclic core with the stereochemistry controlled by the auxiliary. Subsequent removal of the chiral auxiliary by hydrolysis yields the enantiomerically enriched azabicyclic product. ehu.es

Table 2: Chiral Auxiliary in Azabicyclo[3.2.1]octane Synthesis
Reaction TypeChiral AuxiliaryKey TransformationDiastereoselectivityReference
1,3-Dipolar CycloadditionOppolzer's CamphorsultamReaction of an azomethine ylide with an α,β-unsaturated amideExcellent ehu.es

Enzymes, particularly lipases and esterases, are highly effective catalysts for resolving racemic mixtures of chiral compounds or for performing asymmetric transformations. illinois.eduresearchgate.net These biocatalytic methods offer high enantioselectivity under mild reaction conditions.

One common strategy is the kinetic resolution of a racemic alcohol or ester derivative of the azabicyclo[3.2.1]octane core. For example, the lipase-mediated kinetic resolution of racemic 6-hydroxytropinone, an analog of the target compound, has been reported. researchgate.net In the presence of an acyl donor like vinyl acetate, a lipase can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated, providing access to both enantiomers with high enantiomeric excess. researchgate.net

Another powerful enzymatic approach is the asymmetric hydrolysis of a prochiral or meso-diester. Porcine Liver Esterase (PLE) has been used for the asymmetric dealkoxycarbonylation of symmetric tropinone-type diesters. researchgate.net Similarly, Lipase PS from Burkholderia cepacia can selectively hydrolyze one of the two ester groups in a prochiral diester of the 8-methyl-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate system. This reaction proceeds with excellent stereoselectivity, yielding the chiral monoester with over 95% enantiomeric excess. Such enzymatic strategies provide a practical route to enantiomerically pure building blocks for the synthesis of complex tropane alkaloids and their analogs. illinois.edu

Table 3: Enzymatic Approaches to Chiral Azabicyclo[3.2.1]octane Derivatives
EnzymeSubstrate TypeReaction TypeOutcomeReference
LipaseRacemic 6-hydroxytropinoneKinetic Resolution (Acylation)Separation of enantiomers with high ee researchgate.net
Porcine Liver Esterase (PLE)Symmetric tropinone diesterAsymmetric DealkoxycarbonylationChiral β-keto ester researchgate.net
Lipase PS (Burkholderia cepacia)Prochiral dicarboxylateAsymmetric HydrolysisChiral monoester (>95% ee)
Intramolecular Desymmetrization of Meso-Epoxides

A powerful strategy for the asymmetric synthesis of the azabicyclo[3.2.1]octane core involves the intramolecular desymmetrization of prochiral meso-epoxides. This approach introduces chirality by selectively opening the epoxide ring in a way that is controlled by a chiral catalyst.

In 2020, a notable method was developed for the asymmetric synthesis of tropanes, which feature the closely related 8-azabicyclo[3.2.1]octane core. This strategy is centered on the desymmetrization of meso-4,5-epoxycycloheptylamines. The key step is an intramolecular cyclization catalyzed by a chiral Brønsted acid.

Researchers screened various chiral phosphoric acids and found that a VAPOL-derived organocatalyst was highly effective. The reaction, conducted at -20 °C in toluene or chlorobenzene, proceeded with high yields and enantioselectivities. A critical factor for the success of the reaction was the presence of an electron-withdrawing group, such as a tosyl group, on the nitrogen atom of the starting meso-epoxycycloheptylamine. This group enhances the nucleophilicity of the amine and facilitates the desired ring-opening cyclization.

The mechanism, supported by Density Functional Theory (DFT) calculations, involves a classic SN2 displacement. The chiral phosphoric acid catalyst facilitates the transfer of a hydrogen atom from the nitrogen to the epoxide oxygen, activating the epoxide for nucleophilic attack by the amine. This catalytic process allows for the efficient construction of the bicyclic core with excellent stereocontrol. The resulting tropanol products can then be further elaborated to access a variety of bioactive molecules.

Table 1: Organocatalytic Desymmetrization of meso-Epoxycycloheptylamines

EntryCatalystSolventTemp (°C)Yield (%)ee (%)
1Chiral Phosphoric Acid AToluene-208592
2Chiral Phosphoric Acid BToluene-207888
3VAPOL-derived Catalyst Toluene -20 95 96
4VAPOL-derived CatalystChlorobenzene-209395
5SPINOL-derived CatalystToluene06575
Chiral Lithium Amide Promoted Reactions

The desymmetrization of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), a close analog of the target compound, is a widely used strategy to access chiral tropane alkaloids. A key method in this area is the use of chiral lithium amides to perform an enantioselective deprotonation at the α-position to the carbonyl group. This generates an enantioenriched lithium enolate, which can then be trapped by various electrophiles to create a new stereocenter with high stereocontrol.

This methodology effectively differentiates between the two enantiotopic protons at the C-2 and C-4 positions of the tropinone skeleton. A variety of chiral lithium amides have been investigated for this purpose, with bases derived from phenylglycinol and (S,S)-diphenylethylenediamine showing excellent performance. For instance, the deprotonation of tropinone followed by an aldol reaction with benzaldehyde can be controlled to produce the desired aldol adduct with high enantiomeric excess.

The effectiveness of these reactions has led to their use as the key step in the total synthesis of several natural products, such as (+)-ferrugine. The choice of the chiral amide base is crucial for achieving high enantioselectivity in the initial deprotonation step.

Table 2: Enantioselective Deprotonation/Aldol Reaction of Tropinone using Chiral Lithium Amides

EntryChiral Lithium AmideElectrophileYield (%)ee (%)Ref
1Phenylglycinol-derivedBenzaldehyde7592
2(S,S)-Diphenylethylenediamine-derivedBenzaldehyde8295
3Lithium (S,S)-N,N-bis(1-phenylethyl)amideBenzaldehyde88>98
4Koga's amideBenzaldehyde7085

Stereochemical Control in Ring Expansion Reactions

Ring expansion reactions provide another effective route to the azabicyclo[3.2.1]octane skeleton, with the potential for excellent stereochemical control. One such strategy involves the stereoselective ring expansion of alcohols derived from the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) system.

This transformation is typically achieved by converting the primary alcohol of a 2-azanorbornan-3-yl methanol into a good leaving group, such as a mesylate, and then inducing a nucleophilic substitution that proceeds with ring expansion. The reaction progresses through a strained aziridinium intermediate. The subsequent intramolecular nucleophilic attack occurs at the more substituted carbon atom, leading to the formation of the thermodynamically more stable 2-azabicyclo[3.2.1]octane system.

A key feature of this method is the inversion of configuration at the carbon center bearing the leaving group. This SN2-type mechanism ensures a high degree of stereocontrol. For example, starting with a (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative leads to the formation of a (1S,4S,5R)-2-azabicyclo[3.2.1]octane product. This predictable stereochemical outcome makes it a valuable tool for the synthesis of enantiomerically pure bicyclic amines and their derivatives.

Structural Elucidation and Conformational Analysis of 6 Methyl 6 Azabicyclo 3.2.1 Octan 4 One Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of 6-azabicyclo[3.2.1]octane derivatives, providing comprehensive insights into connectivity, functional groups, and spatial arrangement.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of 6-Methyl-6-azabicyclo[3.2.1]octan-4-one derivatives. Analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, allows for the complete assignment of all proton and carbon signals and provides a detailed picture of the molecule's stereochemistry. rsc.org

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. For 6-azabicyclo[3.2.1]octane systems, the chemical shifts (δ) and coupling constants (J) of the bridgehead protons (at C1 and C5) and the various methylene (B1212753) bridge protons (C2, C3, C7, C8) are characteristic. The N-methyl group typically appears as a singlet in the 2.7-2.8 ppm range. sci-hub.se The protons on the carbon adjacent to the carbonyl group (C3) and the nitrogen atom (C5, C7) are generally shifted downfield.

For example, in a related derivative, 6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid, the N-methyl signal appears at 2.73 ppm, and the bridgehead protons (C1-H and C5-H) are observed at 3.83 ppm and 3.53 ppm, respectively. sci-hub.se The protons on the ethylene (B1197577) bridge (C8) show distinct signals for the endo and exo positions, often with large geminal coupling constants. sci-hub.se

Table 1: Representative ¹H NMR Data for 6-Azabicyclo[3.2.1]octane Derivatives

Proton Assignment Representative Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Reference
N-CH₃ 2.73 s (singlet) N/A sci-hub.se
C1-H (bridgehead) 3.83-4.37 d (doublet) or m (multiplet) 5.0 sci-hub.se
C5-H (bridgehead) 3.53-4.13 m (multiplet) N/A sci-hub.se
C8-Hendo 1.57-1.65 d (doublet) 12.0 sci-hub.se
C8-Hexo 1.90-2.50 m (multiplet) N/A sci-hub.se

Note: Data are derived from closely related 6-azabicyclo[3.2.1]octene structures.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by defining the carbon skeleton. The most characteristic signal for this compound is the downfield resonance of the carbonyl carbon (C4), typically appearing above 200 ppm. The carbons bonded to the nitrogen atom (C1, C5) are also shifted downfield, appearing in the range of 50-70 ppm. The N-methyl carbon signal is found further upfield. In studies of related 1-azabicyclo[3.2.1]oct-3-enes, the C-N carbons resonate around 55-65 ppm, while the methyl group carbon is observed near 26 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Azabicyclo[3.2.1]octane Derivatives

Carbon Assignment Representative Chemical Shift (δ, ppm) Reference
C4 (C=O) >200 (expected)
C1, C5 (Bridgehead C-N) 55-70 researchgate.net
C2, C3, C7, C8 (Bridge Carbons) 25-50 researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment and for determining the molecule's preferred conformation in solution. ipb.pt

COSY (Correlation Spectroscopy) is used to establish proton-proton (H-H) coupling networks, confirming the connectivity within the bicyclic rings.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These are crucial for assigning specific proton signals to their corresponding carbons in the framework. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. NOESY correlations are critical for determining the stereochemistry, such as the orientation of substituents. researchgate.net For instance, the observation of a NOE between the protons of the N-methyl group and specific protons on the bicyclic frame can help establish the conformation of the piperidine (B6355638) ring portion of the scaffold. nih.gov

Studies on the related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have used these techniques to confirm that the bicyclic system predominantly adopts a chair-envelope conformation with the N-methyl group in an equatorial position. researchgate.netresearchgate.net The measurement of long-range ¹³C–¹H coupling constants can also provide valuable data on the dihedral angles within the rings, further refining the conformational model. rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. whiterose.ac.uk For this compound, the most prominent and diagnostic absorption is the strong stretching vibration (ν) of the ketone carbonyl group (C=O). This band is typically observed in the region of 1700-1725 cm⁻¹. In related 7-oxo derivatives, this carbonyl absorption appears around 1640-1718 cm⁻¹. sci-hub.se Other characteristic absorptions include C-H stretching vibrations for the alkyl portions of the molecule (typically 2850-3000 cm⁻¹) and C-N stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Reference
Ketone (C=O) Stretch 1700 - 1725 whiterose.ac.uk
Amide (N-C=O) Stretch 1640 - 1660 sci-hub.se

Note: The amide frequency is included for comparison from a related 7-oxo lactam structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique is the gold standard for establishing the absolute and relative stereochemistry of all chiral centers, as well as for precisely measuring bond lengths, bond angles, and torsional angles.

For derivatives of the 6-azabicyclo[3.2.1]octane scaffold, X-ray analysis has been used to:

Establish the relative stereochemistry of substituents on the rings. nih.gov

Determine the conformation of the bicyclic system, for example, confirming a chair-envelope or boat-chair conformation. nih.gov

Verify the geometry of appended groups, such as the (E)-geometry of an oxime or exocyclic double bonds. nih.govnih.gov

A crystallographic study of a related bicyclic lactam, (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one, firmly established its stereochemistry. iucr.org The analysis provided precise cell parameters (a, b, c), the space group (P2₁2₁2₁), and the calculated density, confirming the molecular structure unequivocally. iucr.org Similarly, X-ray analysis was used to confirm the structure of a pyrrolidine-ring variant, 3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol. nih.gov Such analyses are crucial for validating structures proposed by other spectroscopic methods and for understanding the precise spatial arrangement that governs biological activity.

Table 4: List of Compounds Mentioned

Compound Name
This compound
6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid
4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-ene
(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one
8-azabicyclo[3.2.1]octan-3-one (Nortropinone)
6-azabicyclo[3.2.1]octane
8-methyl-2,4-bis(3-thienylmethylene)-8-azabicyclo[3.2.1]octan-3-one
3-(7-(hydroxymethyl)-6-methyl-6-azabicyclo[3.2.1]octan-1-yl)phenol
3-methyl-3-azabicyclo[3.2.1]octan-8-ol

Conformational Studies

The three-dimensional structure of the 6-azabicyclo[3.2.1]octane framework is a critical determinant of the chemical reactivity and biological activity of its derivatives. Conformational analysis of these molecules, particularly this compound and its analogues, reveals the preferred spatial arrangements of the bicyclic system and the influence of various substituents on this geometry. These studies are primarily conducted using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Analysis of Preferred Conformations (e.g., Chair-Envelope)

The 6-azabicyclo[3.2.1]octane ring system is conformationally constrained, yet flexible enough to exist in different arrangements. The most stable and frequently observed conformation is the chair-envelope . In this arrangement, the six-membered piperidine ring adopts a chair conformation, while the five-membered pyrrolidine (B122466) ring assumes an envelope shape.

Studies on closely related 3-azabicyclo[3.2.1]octane derivatives have provided significant insights into this conformational preference. For instance, research on oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one has shown that the molecule predominantly adopts a chair-envelope conformation in a chloroform (B151607) (CDCl3) solution. researchgate.net Similarly, esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols also favor a chair-envelope conformation where the N-CH3 group is situated in an equatorial position relative to the chair-configured piperidine ring. researchgate.net This equatorial orientation of the N-methyl group is a common feature, as it minimizes steric interactions.

The stability of the chair-envelope conformation is attributed to the minimization of torsional strain and non-bonded interactions within the bicyclic framework. This conformation provides a rigid and well-defined three-dimensional structure, which is a desirable characteristic in the design of pharmacologically active compounds.

Influence of Substituents on Conformation

The presence of substituents on the 6-azabicyclo[3.2.1]octane ring can significantly influence its conformational equilibrium. The nature, size, and position of these substituents can induce subtle changes in the ring's geometry, such as puckering or flattening of the piperidine or pyrrolidine rings. researchgate.net

One of the most studied aspects is the orientation of the substituent on the nitrogen atom (the N-substituent). In this compound, the methyl group on the nitrogen can theoretically exist in either an axial or an equatorial position. However, extensive studies on analogous tropane (B1204802) alkaloids (8-methyl-8-azabicyclo[3.2.1]octane) have shown a general preference for the equatorial N-invertomer to avoid steric clashes. academie-sciences.fr Computational and spectroscopic studies on tropinone, a related ketone, have indicated an equatorial preference for the N-methyl group in the gas phase. academie-sciences.fr

Substituents at other positions of the bicyclic system also play a crucial role. For example, in studies of 3-methyl-3-azabicyclo[3.2.1]octan-8-ol esters, the stereochemistry of substituents at the C8 position was found to affect the puckering of the piperidine ring. The α-epimers caused a puckering at the C8 position, while the β-epimers led to a flattening of the ring at the N3 position. researchgate.net This demonstrates that even distant substituents can induce notable conformational changes.

The following table summarizes the observed conformational preferences and substituent effects in 6-azabicyclo[3.2.1]octane derivatives and related systems based on experimental data.

Compound/Derivative ClassMethodPreferred ConformationKey ObservationsReference(s)
3-Methyl-3-azabicyclo[3.2.1]octan-8-one oxime1H & 13C NMRChair-EnvelopeN-CH3 group is in an equatorial position. researchgate.net
Esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols1H & 13C NMRChair-EnvelopeN-CH3 group is equatorial. Piperidine ring puckering is influenced by C8 substituents. researchgate.net
3-Azabicyclo[3.2.1]octane derivativesNMR SpectroscopyChair-EnvelopeA predominant chair-envelope conformation is proposed. uni-regensburg.de
Tropane (8-methyl-8-azabicyclo[3.2.1]octane) derivativesComputational & NMREquatorial N-invertomer preferenceAxial preference can be observed under certain conditions and with specific substituents. academie-sciences.fr
Pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamidesSAR-The endo/exo stereochemistry of substituents is crucial for biological activity. nih.govacs.org

Chemical Transformations and Functionalization Reactions of the 6 Methyl 6 Azabicyclo 3.2.1 Octan 4 One Core

Oxidation Reactions

Oxidation reactions are fundamental in the synthesis and modification of the 6-azabicyclo[3.2.1]octane framework. While direct oxidation of 6-methyl-6-azabicyclo[3.2.1]octan-4-one is not extensively documented, oxidative processes are crucial for the formation of the bicyclic ketone itself from various precursors.

One key method involves the allylic oxidation of precursor amino alcohols. For instance, the oxidation of the corresponding amino alcohol using manganese dioxide (MnO₂) provides the 6-methyl-6-azabicyclo[3.2.1]octan-3-one without the need to isolate the intermediate monocyclic ketone. rsc.org Manganese dioxide also serves as a stoichiometric oxidant in copper-catalyzed enantioselective alkene carboamination reactions that construct the 6-azabicyclo[3.2.1]octane skeleton. nih.gov

Furthermore, chemoenzymatic cascades have been developed to produce the core structure. These processes can involve an initial oxidation step; for example, ene reductases (EREDs) can facilitate an intramolecular functionalization where oxygen is required to produce an oxidized flavin. This species then dehydrogenates a substituted cyclohexanone (B45756) precursor to an α,β-unsaturated ketone, which subsequently undergoes an intramolecular aza-Michael addition to form the bridged bicyclic system. researchgate.net

Reduction Reactions, Including Stereoselective Reductions

The reduction of the ketone at the C-4 position is a widely explored transformation, offering a direct route to the corresponding amino alcohols. These reactions can be highly stereoselective, yielding specific diastereomers depending on the reducing agent and reaction conditions.

Stereoselective reduction of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one (a constitutional isomer of the title compound) has been shown to produce (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. rsc.org The development of specific methods allows for the selective formation of either the 6-substituted-6-azabicyclo[3.2.1]octan-3α-ols or the -3β-ols. rsc.org The choice of reducing agent is critical in determining the stereochemical outcome. For example, the reduction of a related spirocyclic ketone precursor with sodium borohydride (B1222165) (NaBH₄) can proceed with high selectivity (98:2). beilstein-journals.org In a broader context, the reduction of the ketone is a common strategy, and strong reducing agents like lithium aluminum hydride (LiAlH₄) are often used to convert 2-azabicyclo[3.2.1]octan-3-ones into the corresponding 2-azabicyclo[3.2.1]octane core. researchgate.net

Table 1: Examples of Reduction Reactions on Azabicyclo[3.2.1]octanone Systems
Starting MaterialReducing Agent(s)ProductSelectivity/OutcomeSource
(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-oneNot specified(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3α-olStereoselective formation of the 3α-ol rsc.org
6-Substituted-6-azabicyclo[3.2.1]octan-3-oneVarious6-Substituted-6-azabicyclo[3.2.1]octan-3α-ols and -3β-olsMethods developed for selective formation of either α or β isomers rsc.org
2-Azabicyclo[3.2.1]octan-3-oneLiAlH₄2-Azabicyclo[3.2.1]octaneComplete reduction of the ketone researchgate.net
Spirocyclic ketone precursor (9d)NaBH₄Spirocyclic alcohol (10d)High stereoselectivity (98:2) beilstein-journals.org

Substitution Reactions

Introducing substituents onto the 6-azabicyclo[3.2.1]octane core can be challenging, particularly at the carbon atoms adjacent to the nitrogen or at the bridgehead positions. Research into substitution reactions has revealed the propensity of the scaffold to undergo rearrangements under certain conditions.

In a study on a related 5-phenylmorphan system, an attempt was made to displace a bromine atom at the C-4 position using potassium benzoate (B1203000). nih.gov The reaction did not yield the expected C4-hydroxy compound via substitution. Instead, the process led to a structural rearrangement, highlighting the complex reactivity of this bicyclic system under nucleophilic substitution conditions. nih.gov The starting bromo compound was prepared by treating the corresponding alkene with N-Bromosuccinimide (NBS) followed by reduction. nih.gov

The functionalization at other positions has also been considered. For example, introducing a bromomethyl group at the C1 bridgehead position of a related oxa-azabicyclo[3.2.1]octane system was found to increase its electrophilicity, making it more suitable for subsequent cross-coupling or nucleophilic substitution reactions.

Derivatization and Functional Group Interconversions

The conversion of the C-4 ketone to an amino alcohol is a primary and highly useful derivatization of the this compound core. This transformation is typically achieved through reduction, as detailed in section 4.2.

The stereoselective reduction of the ketone leads directly to the formation of specific amino alcohol diastereomers, such as 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol. rsc.orgrsc.org These amino alcohol products are valuable intermediates themselves, serving as precursors for further functionalization, such as the synthesis of azaprophen (B9026) and its analogues. researchgate.netacs.org The reverse reaction, the oxidation of the amino alcohol back to the ketone using reagents like manganese dioxide, is a key step in the synthesis of the parent ketone. rsc.org

Reductive amination provides a powerful method for N-alkylation and the synthesis of diverse derivatives from the bicyclic core. This transformation can be applied to precursors to introduce the N-methyl group or other substituents.

In one synthetic route, optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-ols were obtained after a sequence involving the displacement of a chiral auxiliary by catalytic debenzylation, followed by a reductive amination step. rsc.org Reductive amination can also be performed on the bicyclic ketone or related iminium intermediates. For example, using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) on an iminium intermediate derived from a related 2-azabicyclo[3.2.1]octanone resulted in the formation of the corresponding amine with a specific endo-configuration, as the hydride adds to the less sterically hindered side. rsc.org

The rigid [3.2.1] bicyclic system is susceptible to various rearrangement reactions, which can be exploited to create novel and structurally complex scaffolds. These rearrangements are often triggered when attempting other transformations, such as substitution.

A notable example occurred during an attempted nucleophilic substitution on a bromo-substituted azabicyclo[3.3.1]nonane, a closely related ring system. Instead of substitution, the reaction with potassium benzoate in DMF at 130 °C resulted in a skeletal rearrangement to form a five-membered ring product, specifically (1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-yl)methyl benzoate. nih.gov

Another significant rearrangement is the Beckmann rearrangement, which transforms an oxime into a lactam, thereby expanding the ring. The oxime derived from a bicyclo[3.2.1]octane-3-carboxylic acid, upon treatment with trifluoroacetic acid, undergoes a classical Beckmann rearrangement to yield the corresponding lactam. core.ac.uk This reaction demonstrates a powerful method for converting the ketone functionality into an amide within an expanded ring system. core.ac.uk The propensity for rearrangement is a general feature of the [3.2.1] system, as similar skeletal rearrangements involving oxygen migration have also been observed in related dioxabicyclo[3.2.1]octanols under treatment with thionyl chloride. beilstein-journals.org

Table 2: Examples of Rearrangement Reactions in Bicyclo[3.2.1]octane Systems
Starting SystemReagents/ConditionsRearrangement TypeProductSource
Bromo-azabicyclo[3.3.1]nonane derivativePotassium benzoate, DMF, 130 °CSkeletal RearrangementFive-membered ring product (a 6-azabicyclo[3.2.1]octane derivative) nih.gov
syn-8-Oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid (TFA), refluxBeckmann RearrangementLactam (expanded ring) core.ac.uk
6,8-Dioxabicyclo[3.2.1]octan-4-olsSOCl₂ / PyridineSkeletal Rearrangement (Oxygen migration)2-Chloro-3,8-dioxabicyclo[3.2.1]octane beilstein-journals.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in exploring the fundamental properties of the azabicyclo[3.2.1]octane framework at the electronic level.

Density Functional Theory (DFT) is a primary computational method for examining the three-dimensional structure, electronic properties, and stability of the 6-azabicyclo[3.2.1]octane scaffold. Theoretical studies consistently reveal that the molecule possesses a highly rigid structure, a key characteristic that makes it an attractive component in the design of biologically active molecules.

Geometry optimization is a fundamental step where the lowest energy structure of the molecule is calculated. For azabicyclo[3.2.1]octane derivatives and related systems, this is commonly performed using functionals like B3LYP or ωB97XD combined with basis sets such as 6-31G(d) or 6-311++G(d,p). nih.govacademie-sciences.frresearchgate.net For instance, in a study on related metallofullerenes, initial geometry optimization was carried out at the B3LYP/6-31G level, followed by further optimization at the ωb97xd/6-31+G(d,p) level to achieve greater accuracy. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecular structure.

Beyond geometry, DFT is used to investigate the electronic structure. Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding the reactivity of molecules like 6-azabicyclo[3.2.1]octan-4-one. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. Electronic properties, including the density of states (DOS) and Natural Bond Orbital (NBO) charge analysis, are also calculated at the same level of theory to provide a comprehensive electronic profile. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Azabicyclic System Calculations

Level of Theory Application Reference
B3LYP/6-311++G(d,p) Thermodynamic stability calculations for conformers. researchgate.net
B3LYP/6-31G(d) Geometry optimization and comparison with X-ray structures. researchgate.net
ωB97XD/6-31+G(d,p) High-accuracy geometry optimization and electronic property calculation. nih.gov
B3LYP/6-31G* Geometry optimization for conformational analysis. researchgate.net

This table is generated based on data from multiple sources referencing calculations on related bicyclic and heterocyclic systems.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited states and predict spectroscopic properties, particularly UV-Vis electronic absorption spectra. researchgate.net By calculating the excited states from the ground-state geometry, TD-DFT can predict the electronic transitions occurring within a molecule. nih.gov

For azabicyclo[3.2.1]octane-containing compounds, TD-DFT calculations have been conducted to understand the nature of their electronic transitions. researchgate.net For example, in studies of cocaine, which features the azabicyclo[3.2.1]octane core, the experimental UV-Vis spectrum is characterized by a main peak assigned to a π-π* transition of the benzene (B151609) ring and a shoulder peak assigned to an n-π* transition involving the nitrogen atom's lone pair and the benzene ring. researchgate.net TD-DFT calculations help to confirm these assignments. researchgate.net

The methodology often involves using the optimized ground-state geometry and performing the TD-DFT calculation with a suitable functional and a larger basis set that may include diffuse functions (e.g., 6-31++G(d,p)) to accurately describe excited states. nih.govriken.jp While good agreement between calculated and experimental spectra is often observed, discrepancies can arise due to factors not considered in the gas-phase calculations, such as solvent effects, electron correlation, and crystalline packing interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational landscape and dynamic behavior of molecules over time.

The 6-azabicyclo[3.2.1]octane framework, while rigid, can exhibit different conformations, particularly concerning the orientation of substituents on the nitrogen atom. Conformational analysis involves identifying stable conformers and calculating their relative energies to determine their populations at equilibrium.

Table 2: Calculated Free Energy Differences and Conformer Ratios for N-Methyltropan-3-one (an Isomer of 6-Methyl-6-azabicyclo[3.2.1]octan-4-one)

Level of Theory Solvent ΔG (axial - equatorial) (kcal/mol) Equatorial:Axial Ratio

This table is adapted from a computational study on N-substituted tropan-3-one, a structural isomer of the title compound, to illustrate the principles of conformational energy calculations. academie-sciences.fr

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their flexibility, conformational changes, and interactions with their environment. iucr.org MD is particularly valuable in the context of NMR crystallography, a method that combines experimental NMR data, X-ray diffraction, and computational chemistry to determine the crystal structure of molecules. iucr.org

A case study on free base cocaine, which contains the 8-azabicyclo[3.2.1]octane skeleton, highlights the utility of MD. iucr.org In solid-state NMR, dynamic processes like the rapid rotation of methyl groups at ambient temperature can average NMR signals. iucr.org MD simulations can explicitly model this motion, allowing for the automatic averaging of chemical shifts for the methyl protons, which is a more accurate representation than static calculations. iucr.org

These simulations can reveal conformational changes that occur over time, such as the equatorial-to-axial transformation of a methyl group on the six-membered ring of the tropane (B1204802) moiety. iucr.org The accuracy of these simulations depends heavily on the quality of the force field used. Studies have compared general-purpose force fields like COMPASS with tailor-made force fields (TMFF) designed specifically for the molecule, finding that while the TMFF better represents energies and conformations, significant improvement in the accuracy of NMR chemical shift calculations is not always guaranteed. iucr.org

Advanced Computational Approaches

Beyond standard DFT and MD, more advanced computational methods are being applied to gain deeper insights into complex chemical systems and reactions involving the azabicyclo[3.2.1]octane core.

One such method is the many-body Green's functions theory (GW-BSE), which offers a high-accuracy alternative to TD-DFT for calculating excited-state properties and geometries. chemrxiv.org While computationally more demanding, GW-BSE can provide reliable excitation energies and optimized excited-state structures, showing good agreement with high-level methods like CASPT2. chemrxiv.org

In the realm of synthesis, computational models are used to understand and predict reaction outcomes. For instance, computational analysis has been used to develop models that accurately predict the activation energy for reactions like the carbonyl-olefin metathesis used to form related bicyclic systems. umich.edu Furthermore, theoretical calculations are employed to elucidate the origins of regioselectivity and enantioselectivity in complex cycloisomerization reactions that produce the 6-azabicyclo[3.2.1]octane core. researchgate.net The development of tailor-made force fields (TMFF) for specific molecular systems represents another advanced approach, aiming to improve the accuracy of molecular dynamics simulations for applications like NMR crystallography. iucr.org

Chiroptical Property Prediction

The prediction of chiroptical properties through quantum chemical calculations is a fundamental approach for determining the absolute configuration of chiral molecules. mdpi.com For a molecule like this compound, which can exist as enantiomers, theoretical calculations of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) are indispensable. researchgate.netresearchgate.net

The process begins with a thorough conformational analysis to identify all stable, low-energy conformations of the molecule. mdpi.com This is critical because the observed chiroptical properties in a sample are the Boltzmann-weighted average of the properties of all contributing conformers. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed for geometry optimization and energy calculation of these conformers. researchgate.netmontclair.edu

Once the stable conformers are identified, their chiroptical properties are calculated, typically using Time-Dependent Density Functional Theory (TDDFT). researchgate.netresearchgate.net This method has become a standard for predicting ECD spectra and optical rotation values due to its balance of computational cost and accuracy. researchgate.net The calculated spectra for a specific, known absolute configuration (e.g., the R or S enantiomer) are then compared with experimentally measured spectra. A match between the predicted and experimental data allows for an unambiguous assignment of the molecule's absolute configuration. mdpi.com Bridged bicyclic compounds, due to their rigid structures, serve as excellent models for studying chiroptical properties. researchgate.net

Table 1: General Workflow for Chiroptical Property Prediction

Step Description Computational Method
1 Conformational Search Molecular mechanics or semi-empirical methods followed by DFT.
2 Geometry Optimization Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). researchgate.net
3 Energy Calculation Higher-level DFT with a larger basis set (e.g., B3LYP/aug-cc-pVDZ). mdpi.com
4 Chiroptical Calculation Time-Dependent DFT (TDDFT) to predict ECD and ORD/SOR. mdpi.comresearchgate.net
5 Spectral Simulation Boltzmann averaging of calculated properties of all conformers. mdpi.com
6 Comparison Matching of the final predicted spectrum with the experimental spectrum.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comnih.gov For this compound, docking studies can predict its binding affinity and interaction patterns with various biological targets.

The azabicyclo[3.2.1]octane scaffold is found in numerous bioactive compounds and is recognized as a "privileged scaffold" capable of interacting with multiple receptor types. nih.gov For instance, derivatives of this scaffold have been successfully docked into the active site of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating their potential as inhibitors. nih.govacs.org

A typical docking procedure involves preparing the 3D structures of both the ligand (this compound) and the target protein. The algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are scored based on a function that estimates the binding free energy. The lowest energy poses represent the most likely binding modes. mdpi.com Analysis of the top-ranked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com These theoretical studies can guide the chemical modification of the ligand to improve its binding potency and selectivity. nih.gov

Table 2: Illustrative Docking Interaction Data for a Bicyclic Ligand (Note: This table is a generalized representation based on typical docking results for related compounds, not specific experimental data for this compound)

Parameter Value/Description
Target Protein N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) nih.govacs.org
Binding Energy (kcal/mol) -8.1 mdpi.com
Inhibition Constant (µM) 6.01 mdpi.com
Key Interacting Residues
Hydrogen Bonds SER170, TYR183 mdpi.com
Hydrophobic/Van der Waals LEU126, VAL168, ALA172, VAL180, LEU215 mdpi.com
Pi-Stacking Interactions Not applicable for the specified ketone, but relevant for aryl-substituted analogs. mdpi.com

Mechanistic Investigations of Chemical Reactions

Reaction Pathway Elucidation

The formation of the 6-azabicyclo[3.2.1]octane core, a key structural motif in various biologically active compounds, has been the subject of extensive mechanistic study. nih.gov Researchers have elucidated several distinct reaction pathways, employing a range of catalytic systems and reaction types.

One significant pathway involves a copper-catalyzed enantioselective alkene carboamination. nih.gov In this process, N-sulfonyl-2-aryl-4-pentenamines are converted into 6-azabicyclo[3.2.1]octanes. The proposed catalytic cycle begins with an enantioselective cis-aminocupration step, which establishes the N-C bond. This is followed by the homolysis of the resulting C-Cu(II) bond, which generates a primary carbon radical. This radical intermediate then undergoes an intramolecular C-C bond formation by adding across the pyrrolidine (B122466) ring to a cis-positioned aryl group. The final step involves oxidation of the resulting aryl radical to provide the bicyclic product. nih.gov

Another elucidated pathway involves the intramolecular Michael-type conjugate addition of a sulfonamide anion to a nitrosoalkene generated in situ. nih.gov The vinylnitroso intermediates, which act as Michael acceptors, are typically produced from the base-promoted dehydrohalogenation of oximes derived from α-chloroaldehydes and -ketones. The sulfonamide anion then acts as an effective nucleophile, cyclizing onto the nitrosoalkene to form the 6-azabicyclo[3.2.1]octane skeleton. nih.gov

Ring-expansion reactions have also been explored. A proposed mechanism details the rearrangement of an azanorbornanic ([2.2.1]azabicyclic) aminyl radical into a 2,8-diazabicyclo[3.2.1]oct-2-ene system. us.es The aminyl radical intermediate is thought to undergo a regioselective ring opening to form a carbon-centered radical. Subsequent ring closure of this intermediate yields the expanded bicyclo[3.2.1]octane system. us.es Furthermore, tandem reaction sequences, such as the aza-de Mayo/Mannich closure, have been utilized in the synthesis of related complex alkaloids, demonstrating another strategic approach to constructing this bicyclic core. researchgate.net

Transition State Analysis

Understanding the transition states involved in the formation of the 6-azabicyclo[3.2.1]octane ring system is critical for explaining the observed stereoselectivity and reactivity. Computational and experimental studies have provided insight into the geometry and energetics of these transient structures.

In the copper-catalyzed enantioselective alkene carboamination, the stereoselectivity is determined during the initial cis-aminocupration step. Analysis of the proposed transition state suggests that to avoid steric hindrance, the phenyl rings of the chiral Ph-Box ligand orient themselves "trans" to the mesyl and alkene groups of the substrate. This spatial arrangement dictates the facial selectivity of the aminocupration and, consequently, the stereochemistry of the final product. nih.gov

For annulation reactions that proceed via cationic cyclization, the stability of chair-like versus boat-like transition states is a determining factor. In a related bicyclo[3.3.1]nonane synthesis involving an epoxide ring-opening, analysis showed that the reaction proceeds through a favored chair-chair transition state, as an alternative boat-chair transition state would lead to a highly disfavored 5-endo-tet cyclization. ucl.ac.uk Similar principles apply to the formation of the bicyclo[3.2.1]octane system, where the pathway involving the most stable, lowest-energy transition state is preferred.

Theoretical calculations have also been used to investigate reaction barriers. For instance, in the radical-mediated ring expansion of azanorbornane systems, the activation barriers for the ring-closing transition state have been calculated to understand the feasibility and regioselectivity of the rearrangement. us.es These analyses help to predict the outcomes of complex reaction cascades leading to bridged bicyclic structures.

Role of Catalysts and Reagents in Stereocontrol

The stereochemical outcome of reactions producing the 6-azabicyclo[3.2.1]octane scaffold is heavily influenced by the choice of catalysts and reagents. Asymmetric catalysis, in particular, has proven to be a powerful strategy for producing enantiomerically enriched products.

A significant breakthrough has been the use of copper(II) complexes with chiral ligands, such as the (R,R)-Ph-Box ligand, in enantioselective alkene carboamination reactions. These catalytic systems can generate the 6-azabicyclo[3.2.1]octane product with excellent enantioselectivities. nih.gov The reaction is also dependent on a stoichiometric oxidant, like manganese dioxide (MnO2), to facilitate the catalytic cycle. nih.gov Another approach utilizes Brønsted acid catalysis in conjunction with organometallic scaffolds, such as TpMo(CO)2 complexes, to perform [5+2] cycloaddition reactions that yield azabicyclo[3.2.1]octenes with excellent control over exoselectivity and complete retention of enantiomeric purity. nih.gov

Organocatalysis offers a metal-free alternative for achieving high stereocontrol. For example, chiral phosphoric acids have been shown to be effective organocatalysts in the asymmetric synthesis of tropanes, which share the related 8-azabicyclo[3.2.1]octane core, through the intramolecular desymmetrization of meso-epoxides. researchgate.net Additionally, phase-transfer catalysis has been employed to facilitate stereoselective intramolecular aza-Michael additions using chiral sulfinamide nucleophiles, producing nitrogen-containing bicyclic compounds with high diastereomeric ratios. researcher.life

Biocatalysis represents an environmentally benign route. Ene reductases (EREDs) have been used to catalyze an intramolecular β-C–H functionalization reaction. researchgate.netosti.gov In this chemoenzymatic cascade, the enzyme facilitates the formation of an α,β-unsaturated ketone intermediate, which then undergoes a spontaneous cyclization. researchgate.netosti.gov

Table 1: Catalysts and Reagents in Stereoselective Synthesis of Azabicyclo[3.2.1]octane Systems
Catalyst/ReagentReaction TypeSubstrate TypeStereochemical OutcomeSource
Ph-Box-Cu₂ / MnO₂Alkene CarboaminationN-mesyl-2,2-diphenylpenteneamine67% ee nih.gov
Chiral Amine ((R)-1-phenylethylamine)Chiral AuxiliaryUsed to synthesize enantiopure stereoisomersGram-scale enantiopure synthesis
Ene Reductases (EREDs)Chemoenzymatic CascadeN-phenylglycines and cyclohexenonesFacilitates intramolecular β-C–H functionalization researchgate.netresearcher.lifeosti.gov
TpMo(CO)₂ Scaffolds / Brønsted Acid[5+2] Cycloadditionη³-pyridinylmolybdenum complexes and electron-deficient alkenesExcellent exo-selectivities, retention of enantiopurity nih.gov
Chiral Phosphoric Acids (VAPOL-derived)Intramolecular Desymmetrizationmeso-4,5-EpoxycycloheptylaminesAsymmetric synthesis of tropane (B1204802) core researchgate.net
Phase-Transfer Catalyst / Chiral SulfinamideIntramolecular Aza-Michael AdditionCyclohexadienonesup to >20:1 dr researcher.life

Intramolecular Reaction Mechanisms (e.g., Aza-Michael Addition)

Intramolecular cyclizations are among the most efficient methods for constructing the constrained bicyclic framework of 6-azabicyclo[3.2.1]octane. The intramolecular aza-Michael addition is a key example of this strategy.

One prominent pathway involves the enzymatic dehydrogenation of a substituted cyclohexanone (B45756) derivative by an ene reductase (ERED). researchgate.netosti.gov This enzymatic step requires oxygen, presumably to regenerate an oxidized flavin cofactor, which then selectively forms an α,β-unsaturated ketone intermediate. Under basic reaction conditions, this intermediate spontaneously undergoes an intramolecular aza-Michael addition, where the tethered amine nucleophile attacks the β-carbon of the newly formed double bond to forge the bicyclic ring system. researchgate.netosti.gov

A related mechanism is the intramolecular Michael-type conjugate addition onto an in situ-generated nitrosoalkene. nih.gov In this case, a sulfonamide anion serves as the intramolecular nucleophile. The reaction is initiated by the deprotonation of the sulfonamide, which then attacks the electron-deficient vinylnitroso group, leading directly to the formation of the 6-azabicyclo[3.2.1]octane product. nih.gov

Beyond Michael additions, the intramolecular Mannich reaction is another powerful tool for rapidly assembling the azabicyclo[3.2.1]octane motif. This reaction typically involves the cyclization of an amine with an aldehyde or ketone functionality present in the same molecule to form the bicyclic system. Additionally, intramolecular acylnitroso-ene reactions have been shown to produce the related 2-azabicyclo[3.2.1]octane skeleton. thieme-connect.com This process involves the generation of a transient acylnitroso species which then participates in an ene reaction with a tethered alkene, crossing the ring to form the bridged structure. thieme-connect.com

Structure Activity Relationship Sar Studies of 6 Methyl 6 Azabicyclo 3.2.1 Octan 4 One Derivatives

Principles of SAR in Azabicyclic Systems

The study of SAR in azabicyclic systems like the 6-azabicyclo[3.2.1]octane series is founded on understanding how the three-dimensional structure of a molecule dictates its biological activity. The rigid nature of the bicyclic core is a key principle, as it reduces the entropic penalty upon binding to a biological target compared to more flexible molecules. researchgate.net This rigidity ensures that the pharmacophoric elements—key functional groups responsible for receptor interaction—are held in a specific spatial arrangement.

SAR studies in this class of compounds typically involve systematically altering several structural parameters. nih.gov These modifications include changing the nature and position of substituents on the bicyclic frame, altering the stereochemistry of these substituents, and modifying the N-substituent on the nitrogen bridge. The biological activity of the resulting analogues is then evaluated to build a comprehensive picture of the structural requirements for a desired pharmacological effect. These studies have led to the development of well-defined pharmacophores for high affinity and selectivity at various targets, such as monoamine transporters. nih.gov

Impact of Structural Modifications on Biological Potency

The nature and placement of substituents on the 6-azabicyclo[3.2.1]octane ring system profoundly influence biological potency and selectivity. For instance, in a series of 8-azabicyclo[3.2.1]octane derivatives targeting monoamine transporters, the addition of 4,4'-difluoro groups to a benzhydryl moiety generally resulted in more potent compounds. nih.gov Similarly, N-substitution on the azabicyclic nitrogen plays a critical role. In the same series, an 8-cyclopropylmethyl group was identified as a unique moiety that confers high selectivity for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). nih.gov

In the context of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors based on an 8-azabicyclo[3.2.1]octane core, substituents on a phenyl ring connected to the sulfonamide portion showed clear trends. nih.gov Linear alkyl chains, such as n-butyl, furnished more potent inhibitors compared to branched substituents like iso-propyl. nih.gov This highlights the sensitivity of the enzyme's binding pocket to the steric bulk of the substituent.

Table 1: Effect of Phenyl Substituents on NAAA Inhibitory Activity

CompoundSubstituent (R)h-NAAA IC₅₀ (µM)
37 Ethyl0.051
38 iso-Propyl0.744
39 n-Butyl0.023
41 n-Hexyl0.019
42 iso-Butyl0.114
Data sourced from a study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides. nih.gov

Stereochemistry is a critical determinant of biological activity in azabicyclo[3.2.1]octane derivatives. The absolute stereochemistry and the orientation of substituents (endo or exo) can lead to significant differences in potency and selectivity. nih.govnih.gov

A striking example is seen in NAAA inhibitors, where the stereochemistry of a substituent at the C-3 position of the azabicyclic scaffold was evaluated. nih.gov The endo-substituted diastereoisomer 39 (ARN16186) showed a remarkable 450-fold increase in inhibitory activity against human NAAA compared to its corresponding exo-diastereoisomer 40 . nih.gov This demonstrates that the endo configuration provides the optimal geometry for interaction with the enzyme's active site. nih.gov Similarly, studies on analgesic 1-phenyl-6-azabicyclo[3.2.1]octanes established the absolute stereochemistry of the active enantiomer, confirming the importance of precise stereochemical control for biological effect. nih.gov

Table 2: Influence of Stereochemistry on NAAA Inhibition

CompoundConfigurationh-NAAA IC₅₀ (µM)
39 endo0.023
40 exo10.26
Data comparing endo- and exo-diastereoisomers of an azabicyclic NAAA inhibitor. nih.gov

The conformational rigidity of the azabicyclo[3.2.1]octane backbone is a significant pharmacological advantage. This rigid structure pre-organizes the molecule into a conformation that is favorable for binding, thereby reducing the loss of conformational entropy upon interaction with a biological target. researchgate.net This can translate to higher binding affinity.

In the development of NAAA inhibitors, constraining a flexible piperidine (B6355638) ring into a more conformationally rigid aza-bridged bicyclic scaffold, such as the azabicyclo[3.2.1]octane core, was found to be beneficial for inhibitory activity. nih.govacs.org This structural modification led to a five-fold boost in potency compared to the parent hit. acs.org Likewise, in the design of monoamine transporter ligands, the rigid ethylidinyl-8-azabicyclic[3.2.1]octane skeleton was shown to impart stereoselective binding and uptake inhibition. nih.gov This rigidity is a key feature that allows the scaffold to serve as a template for developing potent and selective ligands. nih.gov

Development of Pharmacophore Models

Pharmacophore models are essential tools in drug discovery that define the necessary three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. For azabicyclic systems, these models help rationalize observed SAR and guide the design of new, more potent compounds.

For example, SAR studies on 8-azabicyclo[3.2.1]octane derivatives related to the dopamine transporter inhibitor GBR 12909 have led to a well-defined pharmacophore for high affinity and selectivity. nih.gov In a different context, the study of azaprophen (B9026), a potent antimuscarinic agent with a 6-methyl-6-azabicyclo[3.2.1]octan-3-ol core, led to a proposed modification of the existing pharmacophore model for cholinergic agents based on molecular modeling studies. nih.gov These models typically include features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic interactions (AI), which are mapped onto the rigid azabicyclic frame. mdpi.com

Case Studies in Target-Specific Activity

The versatility of the 6-azabicyclo[3.2.1]octane scaffold is demonstrated by its application in developing ligands for diverse biological targets.

Analgesics and Narcotic Antagonists: A series of 53 1-phenyl-6-azabicyclo[3.2.1]octanes were evaluated for their analgesic and narcotic antagonist activities. nih.gov By systematically varying structural parameters, researchers identified a 1-(3-hydroxyphenyl)-6,7-dimethyl derivative as a well-balanced antagonist-analgesic agent. nih.gov The study also established the absolute stereochemistry of the active enantiomers, providing critical insights for designing future opioid receptor modulators. nih.gov

Monoamine Transporter Inhibitors: Derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, which are targets for treating conditions like cocaine addiction. nih.govacs.org SAR studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane analogues revealed that N-substitution significantly impacts selectivity. For example, the 8-cyclopropylmethyl analogue 22e exhibited low nanomolar affinity for DAT (Ki = 3-6 nM) and over 1000-fold selectivity for DAT over SERT. nih.gov

Table 3: Binding Affinities of 8-Substituted Azabicyclo[3.2.1]octane Analogues at Monoamine Transporters

CompoundN-Substituent (R)DAT Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT Selectivity
22a Ethyl19>10,000>526
22b Propyl19>10,000>526
22c Allyl21>10,000>476
22e Cyclopropylmethyl3-6>3,000>1000
Data sourced from a study on GBR-related analogues. nih.gov

NAAA Inhibitors: A careful SAR study led to the discovery of endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 (ARN19689) as a potent and non-covalent NAAA inhibitor (IC₅₀ = 0.042 µM). nih.govacs.org This compound emerged from optimizing a lead structure by introducing the rigid azabicyclic core and fine-tuning substituents to achieve a superior pharmacological and pharmacokinetic profile for potential use in managing inflammatory conditions. nih.govacs.org

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammation, as it increases the levels of the endogenous anti-inflammatory lipid, palmitoylethanolamide (B50096) (PEA). tandfonline.comnih.gov Research into NAAA inhibitors has identified derivatives based on an azabicyclo[3.2.1]octane core as a potent class of compounds. nih.gov

A significant advancement in this area involves pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.gov Structure-activity relationship (SAR) studies revealed that constraining a flexible piperidine ring into the more rigid aza-bridged bicyclic scaffold of azabicyclo[3.2.1]octane was beneficial for inhibitory activity. nih.gov For instance, the sulfonamide analogue 20 , which features the azabicyclo[3.2.1]octane core, demonstrated a five-fold increase in potency with submicromolar activity (h-NAAA IC₅₀ = 0.23 μM) compared to its piperidine-based predecessor. nih.gov

Further optimization led to the discovery of highly potent inhibitors. nih.gov Key SAR findings include:

Stereochemistry: The configuration at position 3 of the azabicyclic ring is crucial. The endo-configuration of substituents generally leads to higher potency than the exo-configuration. semanticscholar.org

Phenyl Ring Substitution: Attaching linear alkyl chains, such as n-butyl or n-hexyl, to the phenyl ring of the sulfonamide portion resulted in more potent inhibitors compared to branched alkyl groups like iso-propyl. semanticscholar.org

Heteroaryl Group Modification: Modifying the pyrazole portion and introducing groups like a pyrazinyloxy moiety with an ethoxymethyl side chain led to an excellent balance of reduced lipophilicity and sustained high activity. nih.gov

This line of research culminated in the identification of compound 50 (ARN19689), an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide. nih.gov This compound inhibits human NAAA in the low nanomolar range (IC₅₀ = 0.042 μM) and represents a more than 25-fold improvement in activity over the initial hit compound. nih.gov

CompoundStructure / Key Featuresh-NAAA IC₅₀ (μM)Reference
Sulfonamide analogue 20Features azabicyclo[3.2.1]octane core0.23 nih.gov
Compound 39 (ARN16186)Lead compound with n-butyl on phenyl ring0.023 semanticscholar.org
Compound 41n-hexyl on phenyl ring0.019 semanticscholar.org
Compound 50 (ARN19689)endo-ethoxymethyl-pyrazinyloxy substituent0.042 nih.govsemanticscholar.org

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the context of infections caused by urease-producing bacteria. While various heterocyclic scaffolds, including thiadiazoles, Schiff bases, and benzimidazoles, have been investigated as urease inhibitors, a review of the available scientific literature did not yield specific research on the structure-activity relationships of 6-Methyl-6-azabicyclo[3.2.1]octan-4-one derivatives for urease enzyme inhibition.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Research into selective COX-2 inhibitors has explored a wide variety of chemical scaffolds, such as pyrimidines, isoxazoles, and indolin-2-ones. uomus.edu.iqnih.gov However, based on a review of published studies, significant research focusing specifically on the structure-activity relationship of this compound derivatives as COX enzyme inhibitors does not appear to be documented. While some bicyclo[3.2.1]octane neolignans have shown anti-inflammatory activity through the COX pathway, these compounds are structurally distinct from the 6-azabicyclo[3.2.1]octane class. nih.gov

Muscarinic Receptor Antagonism

Derivatives of the 6-azabicyclo[3.2.1]octane scaffold have been extensively studied as muscarinic receptor antagonists. A prominent example is azaprophen (6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol 2,2-diphenylpropionate), which has demonstrated significantly higher potency than the classic antagonist, atropine (B194438). nih.gov Azaprophen is reported to be 50 times more potent than atropine in inhibiting acetylcholine-induced contractions in guinea pig ileum and 27 times more potent in binding to muscarinic receptors in human neuroblastoma cells. nih.gov

SAR studies on azaprophen and its analogues have provided key insights into the structural requirements for potent muscarinic antagonism: nih.gov

Stereochemistry at C-3: The orientation of the ester group on the bicyclic ring is critical for activity. The 3α-ol isomer (azaprophen) is approximately 50 times more potent than the corresponding 3β-ol isomer, highlighting a high degree of stereoselectivity at this position. nih.gov

Enantioselectivity: The antagonistic activity resides almost exclusively in one enantiomer. (+)-azaprophen is about 200 times more potent than its (-)-enantiomer. nih.gov

The Ester Moiety: The nature of the ester group significantly influences potency. The 2,2-diphenylpropionate ester of azaprophen and the α- and β-benzilate esters are highly potent. In contrast, diphenylacetate esters are less potent. nih.gov

N-Substituent: The N-methyl group is a common feature, but modifications can alter activity. Replacing the methyl group with a benzyl (B1604629) group on the nitrogen (N-6) results in a less potent compound. nih.gov

Despite its high potency, azaprophen, much like atropine, does not show significant selectivity among the different muscarinic receptor subtypes (M1, M2, M3). nih.gov Its binding affinities (Ki) are in the sub-nanomolar to low nanomolar range across various tissues and receptor subtypes. nih.gov

CompoundKey Structural FeatureBinding Affinity (Ki, M) - Guinea Pig IleumReference
Azaprophen (1)3α-ol, 2,2-diphenylpropionate ester8.81 x 10⁻¹¹ nih.gov
Isomer (2)3β-ol isomer of Azaprophen4.54 x 10⁻⁹ nih.gov
Analogue (3)3α-ol, diphenylacetate ester2.01 x 10⁻⁹ nih.gov
Analogue (5)3α-ol, α-benzilate ester1.52 x 10⁻¹⁰ nih.gov
(+)-AzaprophenActive enantiomerPotency ~200x greater than (-) enantiomer nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-methyl-6-azabicyclo[3.2.1]octan-4-one?

The synthesis typically involves ring-closing strategies or enzymatic transamination. For example, transaminase enzymes have been used to catalyze the transamination of structurally similar bicyclic ketones, enabling stereoselective synthesis under mild conditions . Chemical approaches may include intramolecular cyclization of precursor amines or ketones, with optimization of catalysts (e.g., acid/base systems) and reaction temperatures to improve yields. Evidence from azabicyclic derivatives highlights the use of PCl₅ or PBr₃ for halogen-mediated ring closure, though stoichiometric control is critical to avoid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools. The National Bureau of Standards reports a molecular ion peak at m/z 139 for the parent compound, consistent with its molecular formula C₈H₁₃NO . 1^1H NMR can resolve bridgehead protons and methyl groups, while 13^13C NMR confirms carbonyl (C=O) and quaternary carbon signals. Infrared (IR) spectroscopy further validates the lactam carbonyl stretch (~1680–1720 cm⁻¹).

Q. How can researchers confirm the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for assessing purity, particularly to detect stereoisomers or unreacted precursors. Chiral stationary phases may be required to resolve enantiomers. Gas chromatography-mass spectrometry (GC-MS) is also useful for volatile derivatives, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Q. What factors explain discrepancies in reported pharmacological activities of analogs?

Variations in muscarinic receptor binding affinities (e.g., azaprophen derivatives) may stem from differences in assay conditions (e.g., pH, temperature) or enantiomeric purity . Researchers should:

  • Validate receptor-binding protocols using standardized reference compounds.
  • Employ chiral chromatography to ensure enantiopurity (>99%).
  • Compare results across multiple cell lines or in vivo models to isolate confounding variables.

Q. What enzymatic strategies enable stereoselective synthesis of bicyclic lactams?

Transaminase enzymes, as patented for (1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one, can be adapted for analogous substrates. Key steps include:

  • Screening enzyme libraries for substrate specificity.
  • Optimizing cofactor (PLP) concentrations and reaction pH.
  • Engineering enzymes via directed evolution to enhance activity toward the target compound .

Q. How can computational methods predict reactivity in complex reactions?

Density functional theory (DFT) calculations model transition states for ring-closing reactions, while molecular docking studies predict enzyme-substrate interactions (e.g., transaminase binding pockets). For example, the InChI key in enables precise 3D structure modeling for SAR studies .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data for this compound derivatives?

  • Step 1: Replicate assays under identical conditions (e.g., cell type, incubation time).
  • Step 2: Characterize compound stability (e.g., HPLC monitoring for degradation).
  • Step 3: Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Discrepancies in azaprophen’s antimuscarinic potency were attributed to differences in tissue-specific receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.